molecular formula C21H22F2N2O2 B7081048 N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B7081048
M. Wt: 372.4 g/mol
InChI Key: LQVPPJPBENZNRA-UHFFFAOYSA-N
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Description

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the difluoromethoxy group and tetrahydronaphthalene ring system contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c22-21(23)27-15-9-10-16-14(12-15)5-2-8-18(16)25-20(26)17-7-1-4-13-6-3-11-24-19(13)17/h3,6,9-12,17-18,21H,1-2,4-5,7-8H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPPJPBENZNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=O)NC3CCCC4=C3C=CC(=C4)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step organic synthesis process is typically employed. Here’s a generalized pathway:

  • Starting Materials: : The synthesis begins with 6-difluoromethoxy-1,2,3,4-tetrahydronaphthalene and 8-carboxamide quinoline.

  • Reaction Conditions: : A series of reactions involving nucleophilic substitution, amide bond formation, and potentially catalytic hydrogenation are utilized.

  • Purification: : The final product is purified using chromatography techniques to obtain the desired purity level.

Industrial Production Methods: Scaling up this synthesis for industrial production would involve optimizing each reaction step for efficiency and yield. This includes:

  • Batch or Continuous Flow Reactors: : Utilizing reactors suitable for large-scale production.

  • Optimization of Catalysts and Reagents: : Employing cost-effective and efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidative modifications can alter functional groups, potentially enhancing its activity.

  • Reduction: : Reduction reactions can be used to modify certain parts of the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions: Typical reagents used include:

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed: The major products formed from these reactions would depend on the specific functional groups targeted. For instance:

  • Oxidation: : Can form ketones or carboxylic acids.

  • Reduction: : Can result in alcohols or amines.

  • Substitution: : Can lead to derivatives with varied functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: In biology, it might be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, due to its functional groups.

Medicine: Medicinal chemistry could explore this compound’s potential as a pharmaceutical agent, particularly if it demonstrates activity against specific biological targets.

Industry: In the industrial sector, this compound could find applications as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The compound’s mechanism of action would depend on its interactions with specific molecular targets. Potential pathways include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, thereby inhibiting their activity.

  • Receptor Modulation: : Interacting with cell surface or intracellular receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds: Comparable compounds include:

  • Naphthalene Derivatives: : Other compounds featuring a naphthalene ring system.

  • Quinoline Derivatives: : Similar structures involving quinoline rings.

  • Fluorinated Compounds: : Those with fluorine atoms that influence their reactivity and biological activity.

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